A1/A3 AR antagonist 2

Description

Overview of Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3) and Signal Transduction Mechanisms

The four adenosine receptor subtypes are distinguished by their tissue distribution, affinity for adenosine, and the specific G proteins they couple with, leading to different downstream signaling effects. researchgate.netunife.it

A1 Adenosine Receptor (A1AR): The A1 receptor exhibits a high affinity for adenosine and is widely distributed throughout the body, with notable presence in the brain, heart, adipose tissue, and kidney. wikipedia.orgmdpi.comebi.ac.uk A1ARs primarily couple to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.orgebi.ac.ukfrontiersin.org This, in turn, reduces the activity of protein kinase A (PKA). frontiersin.org Activation of A1ARs can also lead to the activation of potassium channels and the inhibition of calcium channels, resulting in a general inhibitory effect on neuronal activity and muscle contraction. wikipedia.org Furthermore, A1ARs can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. wikipedia.orgmdpi.com

A2A Adenosine Receptor (A2AAR): In contrast to A1 receptors, A2A receptors are coupled to stimulatory G proteins (Gs/Golf). frontiersin.org They are highly concentrated in the striatum, a key area of the brain for motor control, but are also found in other tissues. mdpi.com Activation of A2AARs stimulates adenylyl cyclase, increasing cAMP levels and PKA activity. unife.it

A2B Adenosine Receptor (A2BAR): The A2B receptor has a lower affinity for adenosine compared to the A1 and A2A subtypes, suggesting it is primarily activated under conditions of high adenosine concentration, such as inflammation or ischemia. mdpi.come-century.us Similar to A2A receptors, A2BARs are coupled to Gs proteins and can also couple to Gq proteins, leading to the stimulation of both adenylyl cyclase and phospholipase C. nih.govmdpi.com

A3 Adenosine Receptor (A3AR): The A3 receptor, like the A1 receptor, is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase. unife.itmdpi.comwikipedia.org It can also couple to Gq proteins, activating the PLC pathway. mdpi.com A3ARs are expressed at low levels in most tissues but can be overexpressed in inflammatory and cancer cells. e-century.us Activation of A3ARs has been linked to a variety of cellular responses, including both pro- and anti-inflammatory effects, as well as roles in cell survival and death, making its function complex and context-dependent. nih.govwikipedia.org

All four adenosine receptor subtypes can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK1/2, which is involved in cell proliferation, differentiation, and survival. mdpi.commdpi.com The specific signaling outcomes of adenosine receptor activation are highly dependent on the cell type and the physiological or pathological context.

Table 1: Adenosine Receptor Subtypes and Their Primary Signal Transduction Mechanisms

| Receptor Subtype | G Protein Coupling | Primary Effector | Second Messenger | Key Downstream Effects |

|---|---|---|---|---|

| A1 | Gi/Go wikipedia.orgebi.ac.uk | Adenylyl Cyclase (inhibition) wikipedia.orgfrontiersin.org | ↓ cAMP wikipedia.orgfrontiersin.org | Inhibition of PKA, activation of K+ channels, inhibition of Ca2+ channels wikipedia.org |

| Phospholipase C (activation) wikipedia.org | ↑ IP3, ↑ DAG wikipedia.org | Ca2+ mobilization, PKC activation wikipedia.org | ||

| A2A | Gs/Golf frontiersin.org | Adenylyl Cyclase (stimulation) unife.it | ↑ cAMP unife.it | Activation of PKA unife.it |

| A2B | Gs, Gq nih.govmdpi.com | Adenylyl Cyclase (stimulation) e-century.us | ↑ cAMP e-century.us | Activation of PKA e-century.us |

| Phospholipase C (stimulation) nih.gov | ↑ IP3, ↑ DAG nih.gov | Ca2+ mobilization, PKC activation nih.gov | ||

| A3 | Gi, Gq mdpi.comwikipedia.org | Adenylyl Cyclase (inhibition) unife.itmdpi.com | ↓ cAMP unife.itmdpi.com | Inhibition of PKA frontiersin.org |

| Phospholipase C (activation) mdpi.com | ↑ IP3, ↑ DAG mdpi.com | Ca2+ mobilization, PKC activation mdpi.com |

Rationale for Dual Adenosine A1 and A3 Receptor Antagonism in Academic Research

The simultaneous blockade of both A1 and A3 adenosine receptors with a single compound, known as a dual antagonist, presents a compelling strategy in pharmacological research. The rationale for this approach stems from the overlapping and sometimes synergistic roles of these two receptor subtypes in various pathophysiological processes.

Both A1 and A3 receptors are coupled to Gi proteins, meaning their activation leads to a decrease in intracellular cAMP levels. researchgate.netacs.org Antagonizing both receptors simultaneously could therefore produce a more pronounced effect than targeting either one alone. This dual antagonism is being explored for its potential in treating a range of conditions, including (neuro)inflammatory diseases, kidney injury, and neurodegenerative disorders like Alzheimer's disease. researchgate.netdiva-portal.org

For instance, in the context of inflammation, both A1 and A3 receptors are implicated. While A1 receptor activation can have both pro- and anti-inflammatory effects, A3 receptor activation is often associated with the release of inflammatory mediators. nih.gov A dual A1/A3 antagonist could therefore offer a more comprehensive anti-inflammatory profile.

Furthermore, the development of dual A1/A3 antagonists allows researchers to investigate the combined roles of these receptors in complex biological systems. By using a single molecule with dual activity, researchers can achieve a potentially better pharmacodynamic profile compared to administering two separate drugs. unife.it Several research groups have successfully developed and characterized dual A1/A3 antagonists, demonstrating nanomolar potency for both receptors. researchgate.netnih.govacs.orgacs.orgresearchgate.net These compounds serve as valuable tools for preclinical studies to further elucidate the therapeutic potential of this dual-target approach. researchgate.net

Historical Context of Adenosine Receptor Ligand Discovery and Preclinical Development

The journey of adenosine receptor ligand discovery began with the recognition of adenosine's physiological effects in the early 20th century. e-century.us The initial understanding of adenosine's actions was followed by the identification and classification of its receptors. The development of selective ligands for each receptor subtype has been a continuous and evolving process.

Initially, non-selective antagonists like caffeine (B1668208) and theophylline, which are xanthine (B1682287) derivatives, were among the first compounds recognized to block adenosine receptors. unife.it However, their lack of selectivity limited their use as precise research tools.

A significant breakthrough came with the systematic modification of the xanthine scaffold, leading to the development of more potent and selective antagonists. For example, researchers discovered that substitutions at the 1-, 3-, 7-, and 8-positions of the xanthine core could dramatically alter affinity and selectivity for the different adenosine receptor subtypes. unife.it

The discovery of the A3 adenosine receptor was hypothesized about three decades ago, and since then, extensive research has been dedicated to developing selective ligands for this subtype. unife.itnih.gov The development of potent and selective A3AR agonists, such as IB-MECA and Cl-IB-MECA, has been crucial for characterizing the receptor's function. unife.it

In recent years, the focus has expanded to include the development of dual-target ligands, such as dual A1/A3 antagonists. researchgate.netnih.govacs.orgacs.orgresearchgate.net This approach is driven by the understanding that targeting multiple pathways simultaneously may be more effective for treating complex diseases. unife.it The discovery of novel chemical scaffolds, such as pyrazolo[3,4-c]pyridines and 4-phenylthiazoles, has yielded potent dual A1/A3 antagonists. researchgate.netnih.govacs.orgacs.orgresearchgate.net

The preclinical development of adenosine receptor ligands has been greatly aided by the advent of molecular biology and structural biology. The cloning of the adenosine receptor genes allowed for the expression of individual receptor subtypes in cell lines, facilitating high-throughput screening of compound libraries. unipi.it Furthermore, the determination of the crystal structures of the A1 and A2A adenosine receptors has provided invaluable insights into the ligand binding sites, enabling structure-based drug design and the discovery of novel chemotypes. unipi.it

Currently, several adenosine receptor agonists and antagonists are in various stages of preclinical and clinical development for a wide range of therapeutic indications, including inflammatory diseases, pain, cancer, and cardiovascular disorders. e-century.usnih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C22H16N2O3S |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

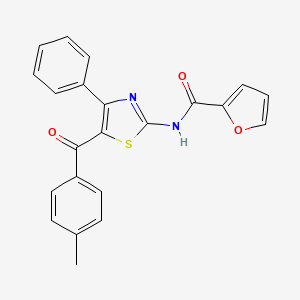

N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide |

InChI |

InChI=1S/C22H16N2O3S/c1-14-9-11-16(12-10-14)19(25)20-18(15-6-3-2-4-7-15)23-22(28-20)24-21(26)17-8-5-13-27-17/h2-13H,1H3,(H,23,24,26) |

InChI Key |

NSGJWVVFFNBRGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Medicinal Chemistry and Design of A1/a3 Adenosine Receptor Antagonist 2

Structural Classes and Scaffold Development for A1/A3 Adenosine (B11128) Receptor Antagonists

The development of A1/A3 AR antagonists has evolved from traditional xanthine-based compounds to a diverse array of heterocyclic scaffolds. nih.gov Initial efforts focused on modifying the xanthine (B1682287) structure, the prototypic adenosine receptor antagonist, but achieving dual selectivity proved challenging. nih.gov This led to the exploration of numerous non-xanthine heterocyclic systems. acs.orgnih.gov

Several key structural classes have emerged as promising scaffolds for dual A1/A3 antagonism:

Pyrazolo-based Scaffolds: This is a broad and fruitful category.

Pyrazolo[3,4-c]pyridines: Repurposing antiproliferative aromatic condensed nitrogen heterocycles led to the identification of pyrazolo[3,4-c]pyridines as a novel pharmacophore for ARs. nih.govacs.org Subsequent optimization of substituents at the 3, 5, and 7-positions yielded potent dual A1/A3 antagonists. acs.orgnih.gov

Pyrazolo[3,4-d]pyridazines: This scaffold has also been successfully employed to develop high-affinity dual A1/A3 antagonists. acs.orgnih.gov

Other Pyrazolo Derivatives: Various other pyrazolo-fused systems have been investigated, including pyrazolo[4,3-d]pyrimidines, pyrazolo[1,5-c]quinazolines, and pyrazolo[3,4-b]pyridines. acs.orgnih.gov

Purine-based Scaffolds:

2-Aryladenine Derivatives: An in silico screening effort identified a novel purine (B94841) scaffold that, upon derivatization, yielded potent antagonists for A1, A3, or both. exlibrisgroup.com The core structure involves a purine with an aryl group at the C-2 position and a morpholine (B109124) group at C-6. diva-portal.org

9-Ethyladenine Derivatives: Based on the principle that replacing the ribose sugar of adenosine with an alkyl group can lead to antagonists, series of 9-ethyladenines with alkynyl chains at the 2- or 8-position have been synthesized and evaluated. d-nb.info

Thiazole-based Scaffolds: The versatile 2-amino-4-phenylthiazole (B127512) scaffold has been optimized by introducing various substituents at the N2 and C5 positions to produce not only selective A1 or A3 antagonists but also dual-target compounds. researchgate.net

The development of these scaffolds often begins with either high-throughput screening, in silico screening of compound libraries, or the strategic molecular simplification or modification of known ligands for other receptors. exlibrisgroup.comcam.ac.uk

Design Principles for Dual A1/A3 Adenosine Receptor Antagonism

The design of dual A1/A3 antagonists is guided by several key principles aimed at achieving balanced affinity and appropriate physicochemical properties. A primary strategy involves identifying a core scaffold that can be accommodated by the orthosteric binding sites of both the A1 and A3 receptors. Given the structural similarities and differences between these two receptors, this is a non-trivial task.

Molecular modeling and computational chemistry play a pivotal role. Homology models of the A3 receptor, often based on the crystal structures of the A1 and A2A receptors, are used to guide the design process. researchgate.netunipd.it These models allow for in silico docking studies to predict how a potential ligand might interact with key amino acid residues in the binding pockets of both receptor subtypes. acs.orgcam.ac.uk For instance, molecular dynamics (MD) simulations can help visualize the binding orientations of a ligand and identify crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. acs.orgnih.gov

Another design principle is molecular simplification . This involves starting with a complex, high-affinity ligand for one of the receptors (e.g., a selective A1 antagonist) and systematically simplifying its structure to see if affinity for the second receptor (A3) can be introduced or enhanced without completely losing affinity for the first. cam.ac.uk

Conversely, a scaffold-hopping or repurposing approach can be effective. This involves taking scaffolds known to have other biological activities (like antiproliferative agents) and testing them for AR affinity, which can lead to the discovery of entirely new pharmacophores. nih.govacs.org

The ultimate goal is to identify substituents and conformations that favorably interact with common features of the A1 and A3 binding sites while avoiding steric clashes or unfavorable interactions that would confer high selectivity for only one subtype.

Synthetic Methodologies for A1/A3 AR Antagonist 2 and Analogues in Research Settings

The synthesis of dual A1/A3 antagonists relies on established heterocyclic chemistry methodologies, adapted for the specific target scaffolds. The following examples illustrate the synthetic strategies for some of the key structural classes.

For pyrazolo[3,4-d]pyridazine derivatives, a common route involves the reaction of a substituted pyrazole (B372694) precursor with reagents to construct the fused pyridazine (B1198779) ring. For example, the synthesis of compounds like the dual antagonist 10b can involve:

Reaction of a starting material like 3-phenyl-1H-pyrazole-4,5-dione with hydrazine (B178648) to form a dihydropyrazolopyridazinedione.

Methylation using an agent like methyl iodide.

Halogenation, for instance with POCl₃, to create a reactive intermediate.

Finally, nucleophilic substitution with an appropriate amine (e.g., benzylamine) to install the final substituent. nih.gov

The synthesis of 2-aryl-9-H or methyl-6-morpholinopurine derivatives typically starts from a commercially available purine, such as 2-amino-6-chloropurine. A representative synthetic sequence might include:

Diazotization of the 2-amino group followed by a Sandmeyer-type reaction to introduce an iodine atom at the C-2 position.

A Suzuki or Stille cross-coupling reaction to introduce the desired aryl group at C-2.

Nucleophilic substitution of the chlorine at C-6 with morpholine.

If required, alkylation at the N-9 position can be performed. exlibrisgroup.comdiva-portal.org

For 4-phenylthiazole derivatives, synthesis often involves the Hantzsch thiazole (B1198619) synthesis or a variation thereof. This could mean reacting an α-haloketone with a thioamide derivative to construct the thiazole ring, followed by further modifications to introduce diversity. researchgate.net

These multi-step syntheses allow for the systematic variation of substituents at different positions on the core scaffold, enabling the exploration of structure-activity relationships. Purification is typically achieved using chromatographic techniques like column chromatography on silica (B1680970) gel. d-nb.info

Structure-Activity Relationship (SAR) Studies of this compound and Related Derivatives

SAR studies are fundamental to optimizing lead compounds into potent and selective dual A1/A3 antagonists. By systematically modifying the chemical structure and measuring the resulting changes in receptor affinity and functional activity, researchers can build a detailed understanding of the molecular requirements for dual-target engagement.

The affinity and selectivity of dual A1/A3 antagonists are highly sensitive to the nature and position of substituents on the core scaffold.

For the pyrazolo[3,4-c]pyridine class, studies on compounds like A17 have shown:

A 3-phenyl group and a 7-anilino group are important features.

An electron-withdrawing group, such as a cyano group, at the 5-position is beneficial for high affinity. researchgate.net

The substitution pattern on the 7-anilino ring is critical. A 7-(trimethoxyphenylamino) group, as seen in A17, confers high potency at both A1 and A3 receptors. nih.gov

In the 2-aryladenine series:

The nature of the aryl group at the C-2 position significantly influences activity and selectivity. exlibrisgroup.com

A chlorine atom at the para position of the C-2 phenyl ring coupled with a proton at the N-9 position resulted in a potent dual A1/A3 antagonist (3q ). diva-portal.org

In contrast, having a chlorine at the meta position and a methyl group at N-9 led to a selective A1 antagonist. diva-portal.org

Generally, 9-methylpurine (B1201685) derivatives were found to be less potent but more selective, while the corresponding 9H-purines were more potent but less selective. researchgate.net

For 9-ethyladenine derivatives, the position of alkynyl chains is key:

2-Alkynyl derivatives generally show good affinity for the human A2A receptor. d-nb.info

8-Alkynyl derivatives, however, exhibit improved affinity for the human A3 receptor, leading to A3 selectivity. d-nb.info

The table below summarizes SAR data for representative A1/A3 antagonists.

| Compound | Scaffold | Key Substitutions | hA1 Ki (nM) | hA3 Ki (nM) | Selectivity | Reference |

| A17 | Pyrazolo[3,4-c]pyridine | 3-phenyl, 5-cyano, 7-(trimethoxyphenylamino) | 5.62 | 13.5 | Dual A1/A3 | acs.orgnih.gov |

| 10b | Pyrazolo[3,4-d]pyridazine | 1-methyl, 3-phenyl, 7-benzylamino | 21 | 55 | Dual A1/A3 | nih.gov |

| 3q | 2-Aryladenine | 2-(4-chlorophenyl), 6-morpholino, 9H | 18 | 49 | Dual A1/A3 | diva-portal.org |

| 18 | 4-Phenylthiazole | N/A | 42 | 19 | Dual A1/A3 | researchgate.net |

Note: Ki values are a measure of binding affinity; a lower value indicates higher affinity. Data is compiled from various sources and experimental conditions may vary.

The line between an agonist (which activates a receptor) and an antagonist (which blocks a receptor) can be remarkably fine. Subtle chemical modifications to a ligand's structure can flip this functional switch. This is particularly true for nucleoside-based ligands targeting adenosine receptors.

Several chemical determinants have been identified that can shift a compound's profile from agonist to antagonist at the A3 receptor:

C2-Position Substitution: The introduction of a simple 2-fluoro group or a 2-chloro group (especially in combination with an N⁶-substitution) can dramatically reduce or eliminate agonist efficacy, effectively converting an agonist into an antagonist. ebi.ac.uknih.gov For example, N⁶-(3-iodobenzyl)adenosine is an agonist, but the 2-chloro derivative, 2-Cl-N⁶-(3-iodobenzyl)adenosine (5) , is a potent antagonist. ebi.ac.uk

Ribose Moiety Constraints: The flexibility of the ribose (or ribose-like) part of a nucleoside ligand is crucial for receptor activation. ebi.ac.uknih.gov Introducing conformational constraints can lead to antagonism. For example, converting the ribose into a rigid (North)-methanocarba scaffold or introducing a 2',3'-epoxide can result in A3 receptor antagonists. ebi.ac.uknih.gov

5'-Position Modifications: The ability of the 5'-substituent to form key hydrogen bonds, particularly with residues in transmembrane domains (TM) 3 and 7 of the receptor, appears critical for agonism. acs.org Molecular modeling suggests that for agonists, the 5'-substituent interacts with residues like S271 in TM7, while in antagonists, this group may be oriented away from this region. ebi.ac.uk Loss of the hydrogen-bond donor feature at this position can abolish agonist activity. acs.org

These findings suggest that receptor activation requires a specific induced-fit conformational change in the receptor, which is triggered by flexible ligands capable of forming a precise network of interactions. More rigid molecules or those with altered electronic properties may bind to the receptor but fail to induce this activation-associated conformational change, thus acting as antagonists. nih.govacs.org

A significant challenge in the development of adenosine receptor ligands is the notable difference in pharmacology between human receptors and their orthologues in common preclinical species like rats and mice. researchgate.netnih.gov These species differences can profoundly impact the translation of in vitro and animal model data to human clinical trials.

Key observations include:

A1 Receptor: For certain classes of A1 antagonists, such as some 2-amino-4-phenylthiazole derivatives, compounds have been found to be significantly more potent at the rat A1 receptor compared to the human A1 receptor. researchgate.net Similarly, some xanthine antagonists with an 8-phenyl or 8-cycloalkyl substituent show marked species differences, being much more potent at calf A1 receptors than at guinea pig or rat receptors. nih.gov

A3 Receptor: The differences are often even more pronounced for the A3 receptor. Many potent human A3 antagonists are much less potent at the rat A3 orthologue. researchgate.net For instance, several potent and selective 4-phenylthiazole-based A3 antagonists with Ki values of 5-9 nM at the human A3 receptor were found to be significantly weaker at the rat receptor. researchgate.net

General Trends: While some compounds maintain their potency across species, it is a common finding that affinity can vary significantly. d-nb.info For example, both 2-alkynyl- and 8-alkynyl-9-ethyladenine derivatives generally showed decreased affinity for rat A1 and A2A receptors compared to the human counterparts. d-nb.info

These species-dependent variations in affinity and selectivity underscore the importance of evaluating candidate compounds at the human receptors early in the discovery process. Furthermore, it is crucial to perform preclinical efficacy and safety studies in species where the compound displays a relevant pharmacological profile at the target receptors. Failure to account for these differences can lead to misleading results and the failure of otherwise promising drug candidates. researchgate.net

Molecular Pharmacology of A1/a3 Adenosine Receptor Antagonist 2

Receptor Binding Affinity and Selectivity Profiling

The characterization of a receptor antagonist begins with a thorough analysis of its binding affinity and selectivity for its target receptors. For A1/A3 AR antagonist 2, a comprehensive profile has been established through various advanced techniques.

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. In these assays, the antagonist's ability to displace a radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibition constant (Ki).

For a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives, radioligand binding assays were conducted on all human adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3) expressed in mammalian cell lines. diva-portal.org Compounds that demonstrated over 80% inhibition of radioligand binding at a 10 µM concentration were further analyzed to determine their specific affinities. diva-portal.org This process identified several potent antagonists for A1, A3, and dual A1/A3 receptors. diva-portal.org

In a study involving substituted 4-phenylthiazoles, compounds were developed as potent and selective A1, A3, and dual A1/A3 AR antagonists. researchgate.net For instance, dual A1/A3 antagonists showed Ki values ranging from 8 to 42 nM. researchgate.net Similarly, a novel 7-amino-pyrazolo[3,4-d]pyridazine derivative, compound 10b , was identified as a high-affinity A1/A3 receptor antagonist with a Ki of 21 nM for the human A1R and 55 nM for the human A3R. acs.orgacs.org

Another study focused on 2,N6-disubstituted adenosine derivatives and tested their binding affinity at human recombinant ARs expressed in Chinese hamster ovary (CHO) cells using radioligands such as [3H]CCPA, [3H]NECA, and [3H]HEMADO. mdpi.com The results, presented as Ki values, revealed high-affinity ligands for the A3AR in the nanomolar and sub-nanomolar range. mdpi.com

The binding affinity of a novel selective A3AR antagonist, HL3501 , was assessed using standard radioligands and membrane preparations from CHO cells (for A1 and A3) or HEK293 cells (for A2a) stably expressing human AR subtypes. arvojournals.org HL3501 was found to bind to the A3 receptor but not to the A1 or A2a receptors. arvojournals.org

| Compound | A1 Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Reference |

|---|---|---|---|

| Dual A1/A3 Antagonist (4-phenylthiazole derivative) | 8 - 42 | 8 - 42 | researchgate.net |

| Compound 10b (7-amino-pyrazolo[3,4-d]pyridazine) | 21 | 55 | acs.orgacs.org |

| 2-Chloro-N6-phenylethylAdo (15) | - | 0.024 | mdpi.com |

| N6-(2,2-diphenylethyl)-2-phenylethynylAdo (12) | - | High Affinity | mdpi.com |

| CTCUR | 306 | 400 | researchgate.net |

Label-Free and Bioluminescence Resonance Energy Transfer (BRET)-Based Kinetic Analysis

To gain a deeper understanding of the interaction between antagonists and their receptors, advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) are employed. These methods allow for the real-time measurement of binding kinetics in live cells.

A nanoBRET competition binding assay was utilized to assess the binding affinity of 7-(phenylamino)-pyrazolo[3,4-c]pyridines for the A1 and A3 receptors. researchgate.netnih.gov This assay confirmed that compound A17 displayed the highest affinity for both receptors. researchgate.netnih.gov Similarly, for the pyrazolo[3,4-d]pyridazine scaffold, a nanoBRET binding assay was used to quantify the displacement of a fluorescent antagonist, CA200645 , from Nluc-A1R and Nluc-A3R expressing HEK293 cells. acs.org This confirmed that compound 10b had the highest affinity for both A1R and A3R. acs.org

The kinetics of A3R antagonists have also been determined using BRET. biorxiv.org For instance, the kinetic parameters for the fluorescent antagonist CA200645 at Nluc-A3R were determined, providing a foundation to then calculate the kinetics of unlabeled antagonists through competitive binding models. biorxiv.org

Quantification of Receptor Residence Time

Receptor residence time, the duration for which a drug remains bound to its target, is an increasingly recognized parameter in drug efficacy. Longer residence times can lead to a more sustained pharmacological effect.

Using a NanoBRET-based assay, it was determined that compound A17 , a 3-phenyl-5-cyano-7-(trimethoxyphenylamino)-pyrazolo[3,4-c]pyridine, exhibits a long residence time at both the A1 and A3 receptors. researchgate.netnih.gov For compound 10b , kinetic analysis provided estimates of its residence time, which was approximately 60 minutes for the human A1R and about 73 minutes for the human A3R. acs.org

Kinetic studies at the A3AR using a live-cell NanoBRET ligand binding assay with fluorescent antagonists have enabled the measurement of kinetic parameters at physiological temperatures. researchgate.net One such fluorescent antagonist, XAC-ser-tyr-X-BY630 , was found to have a particularly long residence time of 288 ± 62 minutes at the A3AR. researchgate.net

| Compound | Receptor | Kon (M⁻¹min⁻¹) | Koff (min⁻¹) | Residence Time (min) | Reference |

|---|---|---|---|---|---|

| Compound 10b | A1R | 51.4 ± 0.26 x 10⁵ | 0.019 ± 0.003 | 59.8 ± 12.7 | acs.org |

| Compound 10b | A3R | 25.6 ± 0.1 x 10⁵ | 0.0014 ± 0.002 | 72.58 ± 8.8 | acs.org |

| XAC-ser-tyr-X-BY630 | A3R | - | - | 288 ± 62 | researchgate.net |

| A17 | A1R/A3R | - | - | Long | researchgate.netnih.gov |

Mechanism of Antagonism at A1 and A3 Adenosine Receptors

Understanding how an antagonist blocks receptor signaling is fundamental to its pharmacological profile. This compound exerts its effects by modulating key downstream signaling pathways.

G Protein Coupling and Downstream Signaling Pathway Modulation (Gi/o, cAMP Inhibition)

The A1 and A3 adenosine receptors are primarily coupled to the Gi/o family of G proteins. acs.orgnih.gov Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). acs.orgnih.gov Antagonists at these receptors block this effect.

Functional assays, such as cAMP accumulation assays, are used to confirm the antagonistic activity. nih.gov For A1R and A3R, which are Gi/o-coupled, forskolin (B1673556) is often added to stimulate cAMP production, and the antagonist's ability to prevent the agonist-induced reduction in cAMP is measured. acs.orgnih.gov For instance, a series of 7-amino-pyrazolo[3,4-d]pyridazines were tested for their antagonist activity at human AR subtypes using a cAMP accumulation assay. nih.gov Compound 10b was shown to act as a competitive antagonist at both A1R and A3R in these functional assays. acs.org

Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the canonical G protein signaling, adenosine receptors can also modulate other intracellular pathways, including the mitogen-activated protein kinase (MAPK) pathways. researchgate.netunife.it The A3 adenosine receptor, in particular, is known to regulate MAPK pathways, which in turn leads to the modulation of gene transcription. researchgate.netunife.it

The activation of A3 receptors can influence the phosphorylation state and activity of key MAPK members like ERK1/2. nih.gov Studies have shown that selective A3 receptor antagonists can block the effects of agonists on these pathways. nih.gov For example, the inhibitory effect of an A3 agonist on ERK1/2 phosphorylation can be abrogated by a selective A3 receptor antagonist. nih.gov The central PI3K/MAPKs pathway has been shown to mediate the counteraction of cholinergic defenses by A3AR in certain pathological conditions. frontiersin.org

Influence on Phospholipase C (PLC) and Intracellular Calcium Signaling

The activation of A1 and A3 adenosine receptors (ARs) is known to influence intracellular signaling pathways beyond the canonical inhibition of adenylyl cyclase. nih.govacs.orgfrontiersin.org One of the key alternative pathways involves the modulation of Phospholipase C (PLC) activity and the subsequent mobilization of intracellular calcium (Ca2+). researchgate.netmdpi.comphysiology.org

A1 and A3 receptors are coupled to G proteins, and their activation can lead to the stimulation of PLC. researchgate.netmdpi.comphysiology.org This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). physiology.orge-century.us IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. mdpi.comphysiology.org This elevation in intracellular Ca2+ concentration is a critical signaling event that can modulate a variety of cellular processes. mdpi.comnih.govnih.gov

Studies have demonstrated that adenosine can induce an increase in intracellular Ca2+ levels in dorsal root ganglion neurons, and this effect is mediated by both A1 and A3 receptors. nih.gov The use of selective antagonists for these receptors can block this adenosine-induced Ca2+ mobilization. nih.govnih.gov For instance, in bone marrow-derived mast cells from humanized A3AR mice, an A3AR agonist was shown to elevate intracellular Ca2+, an effect that was completely antagonized by a human A3AR antagonist. nih.gov

The activation of the A1AR has been shown to stimulate PLC-βIII in coronary artery smooth muscle cells, leading to an increase in intracellular calcium. physiology.org Similarly, A3AR activation can engage Gq proteins at higher agonist concentrations, leading to PLC activation and subsequent Ca2+ release from intracellular stores. mdpi.com This PLC-mediated signaling cascade is a crucial component of the pharmacological effects of A1 and A3 receptor modulation.

Molecular Recognition and Ligand-Receptor Interaction Studies

Understanding how ligands like this compound interact with their receptor targets at a molecular level is crucial for rational drug design and the development of more selective and potent compounds. nih.govnih.govacs.orgmdpi.com Various computational and experimental techniques have been employed to elucidate the intricacies of these interactions. nih.govnih.govacs.org

Computational Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of ligands within the receptor's binding pocket. nih.govacs.orgnih.govmdpi.com These simulations provide insights into the specific amino acid residues that are critical for ligand binding and stabilization. nih.govacs.org

For dual A1/A3 antagonists, docking studies have been performed using homology models of the A3AR and the crystal structure of the A1AR. researchgate.net For example, in the case of pyrazolo[3,4-d]pyridazine derivatives, molecular docking and subsequent 100 ns MD simulations were used to investigate their binding to A1R and A3R. nih.govacs.org These simulations suggested that certain chemical modifications, such as the introduction of a 2-methyl group, could hinder the formation of crucial hydrogen bonds with residues like N6.55, leading to a loss of affinity. nih.gov

MD simulations of another dual A1/A3 antagonist, a 7-(phenylamino)-pyrazolo[3,4-c]pyridine derivative (A17), revealed two stable binding orientations within the A1R orthosteric binding site. nih.govacs.org The most plausible orientation was selected based on its agreement with experimental data from mutagenesis studies. nih.gov These simulations also highlighted the dynamic nature of the ligand-receptor complex. nih.govacs.org

The table below summarizes key findings from molecular docking and MD simulation studies on A1/A3 AR antagonists.

| Compound Class | Receptor(s) | Key Interacting Residues | Simulation Insights |

| Pyrazolo[3,4-d]pyridazines | A1R, A3R | N6.55, H278 (7.43), F171 (5.29), W247 (6.48) nih.govacs.org | H-bonding with N6.55 is critical for stabilization. A 2-methyl group can disrupt this interaction. nih.gov |

| 7-(Phenylamino)-pyrazolo[3,4-c]pyridines | A1R | Not explicitly listed in provided text | Two stable binding orientations were identified, with the most plausible one validated by mutagenesis data. nih.govacs.org |

| 2-amino-4-phenylthiazoles | A1R, A3R | Not explicitly listed in provided text | Docking and MD simulations were used to rationalize observed structure-activity relationships. researchgate.net |

Site-Directed Mutagenesis Studies of Adenosine Receptors

Site-directed mutagenesis is an experimental technique used to identify key amino acid residues involved in ligand binding and receptor activation. nih.govnih.govmdpi.com By mutating specific residues and observing the effect on ligand affinity, researchers can pinpoint critical interaction points. nih.govnih.gov

For a novel pyrazolo[3,4-d]pyridazine A1/A3 antagonist, mutagenesis experiments on the A1R revealed that the Y271(7.46)A mutation caused an approximately 10-fold reduction in binding affinity. nih.gov This was a significant finding, as previous studies with different scaffolds had shown this mutation to have a different effect. nih.gov This highlights the scaffold-dependent nature of ligand-receptor interactions.

In another study on a dual A1/A3 antagonist, the mutation of L250(6.51) to alanine (B10760859) in the A1R surprisingly increased the binding affinity of the antagonist. nih.gov This suggests that for certain ligands, this residue may create steric hindrance, and its mutation to a smaller residue can be beneficial for binding. nih.gov

The following table presents data from site-directed mutagenesis studies on A1R with dual A1/A3 antagonists.

| Receptor | Mutation | Effect on Antagonist Binding Affinity | Compound Scaffold |

| A1R | Y271(7.46)A | ~10-fold reduction nih.gov | Pyrazolo[3,4-d]pyridazine nih.gov |

| A1R | L250(6.51)A | Increased affinity nih.gov | 7-(Phenylamino)-pyrazolo[3,4-c]pyridine nih.gov |

Structural Insights from Receptor Cryo-Electron Microscopy (Cryo-EM) and Homology Models

While high-resolution structures of the A1AR have been determined by cryo-electron microscopy (cryo-EM), providing a template for understanding antagonist binding, the experimental structures for the A3AR have been more elusive until recently. acs.orgbiorxiv.orgresearchgate.net Consequently, homology modeling has been a widely used approach to generate structural models of the A3AR. acs.orgacs.orgresearchgate.netnih.gov These models are typically built using the crystal structures of other adenosine receptors, such as the A2AAR, as templates. unipd.it

Recent cryo-EM structures of the A3AR in complex with agonists and a covalent antagonist have provided invaluable insights into its unique activation mechanism and binding pockets. biorxiv.orgbiorxiv.org These structures have revealed a cryptic pocket that can accommodate certain ligand modifications, a feature that was not apparent from homology models alone. biorxiv.orgbiorxiv.org The structure of the A3AR bound to a covalent antagonist showed similarities to other xanthine-based antagonists bound to A1AR and A2AAR. biorxiv.org

For the development of dual A1/A3 antagonists, researchers have utilized the experimental structure of the inactive A1R in complex with an antagonist (PDB ID: 5UEN) for docking studies. acs.org For the A3R, homology models have been constructed and used for in silico screening and to rationalize structure-activity relationships. acs.orgresearchgate.netnih.gov The combination of experimental structures for A1AR and reliable homology models for A3AR has been a powerful strategy in the discovery and optimization of dual-target ligands. researchgate.netnih.gov

Preclinical Pharmacological Efficacy of A1/a3 Adenosine Receptor Antagonist 2

In Vitro Cellular Models for A1/A3 Antagonism Evaluation

The initial characterization of A1/A3 AR antagonist 2 involves a series of in vitro cellular models to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Cell Line-Based Functional Assays (e.g., cAMP Accumulation, Calcium Flux)

Functional assays using engineered cell lines that express specific human adenosine (B11128) receptor subtypes are fundamental for evaluating the antagonist properties of new compounds. acs.org Since A1 and A3 receptors are typically coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. acs.orgphysiology.org Antagonists are evaluated by their ability to counteract the effects of a known AR agonist, such as 5'-N-ethylcarboxamidoadenosine (NECA). acs.org

In a typical cAMP accumulation assay, cells expressing either human A1 or A3 receptors are stimulated with an agonist in the presence of forskolin (B1673556) (which stimulates cAMP production). The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. acs.org For some dual A1/A3 antagonists, this method has been used to calculate their equilibrium dissociation constant (pKd) and to perform Schild analysis to confirm competitive antagonism. acs.org

Calcium flux assays are another important tool, particularly for A3 receptor characterization. A3 receptor activation can also lead to the release of calcium ions from intracellular stores through Gq-mediated pathways. mdpi.comgazi.edu.tr In these assays, a compound's antagonist activity is measured by its ability to block an agonist-induced increase in intracellular calcium. arvojournals.orgresearchgate.net

The table below summarizes findings for representative A1/A3 AR antagonists in cell-based functional assays.

| Assay Type | Cell Line | Receptor Subtype | Key Findings |

| cAMP Accumulation | CHO or HEK293 cells expressing human ARs | A1, A3 | Antagonists reverse NECA-induced inhibition of forskolin-stimulated cAMP. acs.org |

| Calcium Flux | CHO cells | A1, A3 | Antagonists block agonist-induced intracellular calcium mobilization. arvojournals.orgresearchgate.net |

| NanoBRET-based Assay | HEK293 cells | A1, A3 | Used to determine high affinity and long residence time of binding for some dual antagonists. nih.gov |

Primary Cell Culture Systems for Mechanistic Studies

Primary cell cultures provide a more physiologically relevant system to study the effects of this compound on cellular mechanisms. In the context of neuroinflammation, mixed glial cell cultures, which include both microglia and astrocytes, are often used. nih.gov Studies have shown that A1 receptor activation can have neuroprotective effects, while A2A receptor blockade can prevent neuroinflammation. nih.gov In these cultures, the antagonist's ability to modulate inflammatory responses, such as the release of cytokines and nitric oxide, can be assessed. nih.govnih.gov

For investigating fibrotic diseases, primary cultures of hepatic stellate cells (HSCs) or renal cells like human kidney 2 (HK2) cells are employed. iiarjournals.orgnih.gov In these systems, profibrotic stimuli like transforming growth factor-beta 1 (TGF-β1) are used to induce fibrotic changes, such as the expression of alpha-smooth muscle actin (α-SMA) and collagen. iiarjournals.org The antagonist is then tested for its ability to inhibit these profibrotic markers. iiarjournals.orgnih.gov

In Vivo Animal Models and Preclinical Therapeutic Implications

Following in vitro characterization, this compound is evaluated in animal models of various diseases to assess its therapeutic potential.

Models of (Neuro)inflammatory Diseases

The role of adenosine receptors in neuroinflammation is complex. A1 receptor activation is generally considered neuroprotective, while A2A receptor activation can be pro-inflammatory. nih.govnih.gov A3 receptor activation has also been shown to have anti-inflammatory effects in various animal models. nih.govaging-us.com In models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), A1/A3 antagonists are studied for their ability to modulate microglial activation and protect neurons. unicam.it For instance, in a rat model of subarachnoid hemorrhage, an A3R agonist was found to ameliorate neuronal apoptosis and improve neurobehavioral outcomes by reducing neuroinflammation. nih.govaging-us.com Conversely, in a model of multiple sclerosis, A1AR knockout mice showed worsened demyelination and enhanced microglial activation. nih.gov

Renal and Hepatic Fibrosis Models

Adenosine signaling is a critical factor in the progression of fibrosis in organs like the kidney and liver. physiology.org Preclinical studies often utilize models such as unilateral ureteral obstruction (UUO) for renal fibrosis and carbon tetrachloride (CCl4)-induced liver fibrosis. acs.orgnih.gov In a mouse model of renal fibrosis, the absence of UT-A1 and UT-A3 urea (B33335) transporters, which are related to adenosine signaling pathways, resulted in reduced severity of kidney fibrosis following UUO. nih.gov

Selective A3 AR antagonists have demonstrated anti-fibrotic effects in both in vitro and in vivo models of liver and kidney disease. iiarjournals.orgnih.gov For example, an A3 antagonist was shown to decrease α-SMA and collagen 1 expression in a TGF-β1-induced pro-fibrotic HK2 cell model and inhibited HSC activation. iiarjournals.org In a methionine-choline-deficient mouse model of liver fibrosis, an A3 antagonist improved anti-steatosis and anti-inflammatory activity. iiarjournals.orgnih.gov Another A3 antagonist was shown to reduce UUO-induced interstitial collagen accumulation. acs.org

The table below presents findings from preclinical fibrosis models for representative A3 AR antagonists.

| Model Type | Animal Model | Key Findings |

| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) mice | A3 antagonist LJ-1888 reduced collagen accumulation. acs.org |

| Hepatic Fibrosis | Methionine-choline-deficient (MCD) mice | A3 antagonist HL3501 showed anti-steatosis and anti-inflammatory activity. iiarjournals.orgnih.gov |

| Hepatic Fibrosis | Carbon tetrachloride (CCl4)-induced fibrosis mice | A1R and A2AR agonists aggravated liver fibrosis, while A2BR and A3R agonists alleviated it. nih.gov |

Glaucoma Models

Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, and adenosine receptors in the eye play a role in regulating IOP. nih.govnih.gov A3 receptor antagonists are being investigated as a potential treatment for glaucoma. nih.govnih.gove-century.us Animal models, such as rabbits with laser-induced ocular hypertension and mice with dexamethasone-induced IOP elevation, are used to test the efficacy of these antagonists. nih.govnih.gov

In such models, a selective A3 AR antagonist, HL3501, was shown to significantly decrease IOP, with effects comparable to the standard glaucoma medication latanoprost. nih.govnih.gov Furthermore, this antagonist also inhibited the expression of fibronectin and α-smooth muscle actin in the dexamethasone-treated mouse model, suggesting a potential anti-fibrotic mechanism in the eye. nih.govnih.gov These findings indicate that A3 receptor antagonists could be a novel therapeutic approach for glaucoma. nih.govnih.gov

Ischemic Injury Models (e.g., Myocardial, Cerebral)

The role of adenosine receptors in ischemia-reperfusion (IR) injury is complex, with studies reporting both protective and detrimental effects depending on the receptor subtype, the organ system, and the specific experimental model. nih.gov Adenosine is released in significant amounts during hypoxic and ischemic events, activating all four of its receptor subtypes. mdpi.com The A1 and A3 receptors, which are coupled to Gi proteins, have been a focus of research in this area.

Traditionally, activation of the A1 receptor has been considered neuroprotective, largely due to its role in inhibiting the release of excitatory neurotransmitters like glutamate (B1630785). mdpi.commdpi.com This action is thought to prevent excitotoxicity during an ischemic event. mdpi.com However, some research suggests that prolonged signaling through the A1 receptor after an ischemic insult could contribute to neuronal death. mdpi.com The role of the A3 receptor is also ambiguous. nih.gov Early studies indicated a protective role, with A3R knockout mice showing increased neurodegeneration after hypoxia. mdpi.com Conversely, other studies have suggested that A3R antagonists may be beneficial, particularly in attenuating kidney injury. nih.gov In lung IR injury models, some early studies found that A1 receptor antagonists blocked the injury. nih.gov This controversy and the tissue-specific effects of receptor modulation underscore the rationale for investigating dual A1/A3 AR antagonists in various ischemic injury models. The therapeutic potential of A3R ligands is also being explored for brain ischemia, as they may offer adenosine-mediated protective effects without the significant cardiovascular side effects associated with A1R agonists. mdpi.com

| Model System | Receptor Target | Key Findings | Reference |

| Cerebral Ischemia | A1R | Traditionally viewed as neuroprotective by inhibiting glutamate release, but prolonged activation may be detrimental. | mdpi.com |

| General Ischemia | A1R / A3R | A1R and A3R agonists are generally suggested to be protective in IR injury. | nih.gov |

| Kidney IR Injury | A3R | A3R antagonists appear to attenuate kidney injury. | nih.gov |

| Lung IR Injury | A1R | An early study indicated that A1R antagonists could block lung IR injury. | nih.gov |

| Brain Ischemia | A3R | A3R knockout mice exhibited increased neurodegeneration, suggesting a protective role for the receptor. | mdpi.com |

Pain and Neuromodulation Research Models

Adenosine receptors are integral to the modulation of pain and neuronal signaling. nih.gov Adenosine itself acts as a neuromodulator in the central nervous system (CNS), affecting neurotransmitter systems such as glutamate and GABA. nih.govtarsusmedicaleducation.com The A1 and A3 receptors, both Gi-coupled, inhibit adenylyl cyclase, which is a key mechanism in their neuromodulatory effects. nih.gov

Activation of the A1 receptor is widely recognized for producing anti-nociceptive effects. nih.gov The role of the A3 receptor in pain is more complex, but agonists for the A3AR have demonstrated significant pain-relieving properties in several preclinical models of chronic pain, including neuropathic and inflammatory pain. mdpi.comnih.gov These agonists have been shown to be effective as a monotherapy and in combination with opioids. nih.gov The mechanisms behind these analgesic effects include the inhibition of N-type voltage-dependent calcium channels in dorsal root ganglia, reduction of cytokine production, and decreased activation of microglia and astrocytes in the spinal cord. nih.gov

Given the established roles of A1 and A3 receptors in pain pathways, an A1/A3 antagonist would be a valuable research tool. Such a compound could be used to investigate the tonic, or baseline, effects of endogenous adenosine on these receptors in different pain states. While A3R agonists are being pursued as analgesics, an antagonist could help elucidate the receptor's function or could potentially be beneficial in specific pain conditions where A3R activation might be pro-nociceptive. nih.gov For instance, some studies have noted that while A1R agonists inhibit SCI-induced hyperalgesia, the role of different adenosine receptors can be paradoxical depending on the model and context. nih.gov

| Model/System | Receptor Target | Key Findings | Reference |

| General Pain | A1R | A1R activation generally produces anti-nociception. | nih.gov |

| Chronic Neuropathic Pain | A3R | A3R agonists show significant pain-relieving properties and can reduce neuroinflammatory processes. mdpi.comnih.gov | mdpi.comnih.gov |

| Dorsal Root Ganglia | A3R | A3R agonists inhibit N-type calcium channels, reducing neuronal excitability and glutamate release. | nih.gov |

| Spinal Cord Injury | A1R | A selective A1R agonist inhibited SCI-induced hyperalgesia in rats. | nih.gov |

| Neuromodulation | A1R | A1Rs presynaptically reduce the release of neurotransmitters, causing synaptic depression. | mdpi.comnih.gov |

Parkinson's Disease Models (Exploration of Adenosine Receptor Modulators)

The primary non-dopaminergic target for managing Parkinson's disease (PD) symptoms has been the adenosine A2A receptor. acs.orgmdpi.com A2A antagonists have been extensively studied because A2A receptors are highly concentrated in the striatum, where they form heterodimers with dopamine (B1211576) D2 receptors and antagonize their function. researchgate.net However, there is a strong rationale for exploring antagonists that also target the A1 receptor.

A1 receptors are located presynaptically on dopamine axon terminals in the striatum, where they act to inhibit dopamine release. mdpi.comresearchgate.net Therefore, blocking these receptors with an A1 antagonist is hypothesized to facilitate the release of dopamine. mdpi.com This suggests that a dual A1/A2A receptor antagonist could offer synergistic effects: the A1 antagonism would increase presynaptic dopamine release, while the A2A antagonism would enhance postsynaptic dopamine signaling. mdpi.comresearchgate.net Several dual A1/A2A antagonists have shown therapeutic potential in preclinical PD models. researchgate.net

While the focus has been on A1/A2A dual antagonists, exploring an A1/A3 antagonist in PD models is a logical extension of this research. The A3 receptor is also present in the CNS, and its modulation can influence inflammatory processes that are increasingly recognized as part of PD pathology. tarsusmedicaleducation.com Although the role of A3 receptors in PD is less defined than that of A1 and A2A receptors, investigating an A1/A3 antagonist could uncover novel therapeutic mechanisms, potentially related to neuroinflammation or other non-motor symptoms. nih.govresearchgate.net

| PD Model Rationale | Receptor Target | Mechanism/Hypothesis | Reference |

| Symptomatic Relief | A1R | Antagonism of presynaptic A1Rs in the striatum may facilitate dopamine release. | mdpi.comresearchgate.net |

| Synergistic Effect (with A2A) | A1R | Dual blockade of A1 and A2A receptors could enhance both presynaptic dopamine release and postsynaptic response. | mdpi.comresearchgate.net |

| Neuroinflammation | A3R | A3R modulation can impact inflammatory pathways, which are implicated in the pathology of PD. | tarsusmedicaleducation.com |

| Behavioral Models | A1R / A2A | A dual A2A/A1 receptor antagonist, compound 11o, dose-dependently reversed haloperidol-induced catalepsy in rats. | mdpi.com |

Biomarkers and Pharmacodynamic Endpoints in Preclinical Research

In the preclinical evaluation of A1/A3 AR antagonists, specific biomarkers and pharmacodynamic endpoints are crucial for demonstrating target engagement and therapeutic effect. These markers can be molecular, cellular, or behavioral.

In models of fibrosis, such as in the kidney or liver, the expression of pro-fibrotic markers serves as a key biomarker. For example, studies with selective A3 AR antagonists have measured the mRNA and protein levels of alpha-smooth muscle actin (α-SMA), fibronectin, and collagen. iiarjournals.org A reduction in these markers following treatment with an antagonist indicates an anti-fibrotic effect. iiarjournals.org

In the context of inflammation and pain, relevant biomarkers include the levels of various cytokines. A3 receptor modulation has been shown to affect the production of both pro-inflammatory cytokines like TNF-α and IL-1β, and anti-inflammatory cytokines such as IL-10. mdpi.comnih.gov Therefore, measuring changes in the levels of these cytokines in tissue or plasma can serve as a pharmacodynamic endpoint.

Furthermore, it has been observed that the A3AR is overexpressed in inflammatory and cancer cells. mdpi.com This overexpression in peripheral blood mononuclear cells (PBMCs) of patients has been correlated with disease states, suggesting that A3AR expression level itself could be used as a biomarker to stratify subjects or monitor treatment response. mdpi.com

| Research Area | Biomarker/Endpoint | Description | Reference |

| Fibrosis (Kidney, Liver) | α-SMA, Fibronectin, Col3A1 | mRNA and protein levels of these pro-fibrotic molecules are measured to assess anti-fibrotic efficacy. | iiarjournals.org |

| Inflammation/Pain | Cytokines (TNF-α, IL-1β, IL-10) | Measurement of pro- and anti-inflammatory cytokine levels to demonstrate immunomodulatory effects. | mdpi.comnih.gov |

| Inflammation/Cancer | A3AR Expression Level | A3AR is overexpressed on pathological cells; its level in PBMCs can serve as a biomarker for disease state. | mdpi.com |

| Parkinson's Disease | Haloperidol-induced catalepsy | A behavioral endpoint used in rodent models to assess the anti-cataleptic (and potential anti-parkinsonian) effects of a drug. | mdpi.com |

Advanced Research and Methodological Considerations for A1/a3 Ar Antagonist 2

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Methodologies

The rational design and optimization of dual A1/A3 AR antagonists heavily rely on computational techniques to predict and explain their biological activity. Chemoinformatic and QSAR methodologies provide a framework for understanding the intricate relationship between a molecule's structure and its affinity for the A1 and A3 adenosine (B11128) receptors.

Detailed Research Findings: For dual A1/A3 antagonists, computational approaches are indispensable due to the high sequence similarity in the orthosteric binding sites of AR subtypes, which makes achieving selectivity challenging researchgate.net. Advanced modeling for similar dual A1/A3 antagonists, such as the 7-(phenylamino)-pyrazolo[3,4-c]pyridine series, combines several powerful techniques. Molecular Dynamics (MD) simulations are used to model the dynamic nature of the antagonist bound to the receptor within a membrane environment, revealing stable binding orientations. acs.orgnih.gov These simulations can identify key interactions with specific amino acid residues in the transmembrane helices (TM) 5, 6, and 7 of the A1 and A3 receptors patsnap.com.

To quantify the structure-activity relationships, alchemical binding free energy calculations, such as thermodynamic integration coupled with MD (TI/MD), are employed. acs.orgnih.gov This method allows for the calculation of relative binding free energies between different analogs in a series, showing good correlation with experimental data (r ≈ 0.73-0.84) and providing a robust tool for predicting the potency of new derivatives. acs.orgpatsnap.com

QSAR studies on related heterocyclic AR antagonists, including thiazoles and thiadiazoles, have identified key physicochemical properties that govern receptor affinity and selectivity. For a series of 2-amino-5-benzoyl-4-phenylthiazoles, acylation of the 2-amino group was found to be a critical determinant for high A1 affinity nih.gov. In studies of 1,2,4-thiadiazole (B1232254) antagonists, the electronic nature of substituents on the benzamide (B126) ring was shown to play a significant role in A3 receptor binding, while steric factors were important for both A1 and A3 affinity acs.org. These findings suggest that a successful QSAR model for A1/A3 AR antagonist 2 would likely incorporate descriptors for electronic effects (e.g., Hammett constants), steric properties (e.g., molar refractivity), and lipophilicity (e.g., logP).

Table 1: Chemoinformatic and QSAR Methodologies for A1/A3 Antagonist Research

| Methodology | Application | Key Insights Provided | Relevant Compound Class Example |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding pose of the antagonist within the receptor's active site. | Identifies potential hydrogen bonds, hydrophobic interactions, and key residue contacts. | Pyrazolo[3,4-c]pyridines, 4-Phenylthiazoles patsnap.comacs.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of binding poses and flexibility of the receptor. acs.org | 7-(phenylamino)-pyrazolo[3,4-c]pyridines nih.gov |

| Alchemical Free Energy Calculations (e.g., TI/MD) | Calculates the relative binding affinity of a series of related compounds. | Provides quantitative predictions of ligand potency to guide optimization. researchgate.net | 7-(phenylamino)-pyrazolo[3,4-c]pyridines acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates physicochemical properties of molecules with their biological activity. | Identifies key structural features required for high affinity and selectivity. nih.gov | 2-Amino-5-benzoyl-4-phenylthiazoles nih.gov |

Application of Advanced Biophysical Techniques in Ligand-Receptor Characterization

A comprehensive understanding of the interaction between this compound and its target receptors requires the use of sophisticated biophysical techniques. These methods go beyond simple affinity measurements to provide detailed information on binding kinetics, thermodynamics, and the specific molecular interactions that define the antagonist's profile.

Detailed Research Findings: Standard radioligand binding assays are fundamental for determining the equilibrium dissociation constant (Ki) of the antagonist at all four human AR subtypes (A1, A2A, A2B, and A3), establishing its affinity and selectivity profile. nih.govnih.gov However, advanced techniques provide deeper insights. For instance, NanoBRET (Bioluminescence Resonance Energy Transfer)-based assays have been successfully used to measure the binding kinetics of dual A1/A3 antagonists in real-time on living cells. acs.orgnih.gov This technique allows for the determination of not only affinity (Kd) but also the association (kon) and dissociation (koff) rate constants, which together define the antagonist's residence time at the receptor. patsnap.com A longer residence time can often translate to a more durable pharmacological effect in vivo.

Surface Plasmon Resonance (SPR) is another powerful biophysical tool used to characterize ligand-receptor interactions. acs.org By immobilizing stabilized receptors onto a sensor chip, SPR can directly measure the binding and dissociation of antagonists, providing kinetic data (kon and koff) without the need for labeled ligands. acs.org

To pinpoint the exact amino acids involved in binding, site-directed mutagenesis (SDM) is a crucial technique. acs.org By systematically mutating residues within the binding pocket and then measuring the antagonist's affinity, researchers can create a map of the critical interaction points. nih.gov For example, mutagenesis studies on dual A1/A3 antagonists have highlighted the importance of specific residues in TM5, TM6, and TM7 for high-affinity binding. acs.orgpatsnap.com Combining SDM data with computational models provides a highly refined picture of the binding mode. nih.gov

Table 2: Advanced Biophysical Techniques for Ligand-Receptor Characterization

| Technique | Measurement | Purpose |

|---|---|---|

| Radioligand Binding Assays | Ki (Equilibrium Dissociation Constant) | Determines antagonist affinity and selectivity across receptor subtypes. nih.gov |

| NanoBRET Assays | Kd (Affinity), kon (Association Rate), koff (Dissociation Rate) | Characterizes binding kinetics and residence time in living cells. researchgate.netacs.org |

| Surface Plasmon Resonance (SPR) | KD (Affinity), kon, koff | Provides real-time, label-free kinetic analysis of ligand-receptor interactions. acs.org |

| Site-Directed Mutagenesis (SDM) | Change in Binding Affinity upon Mutation | Identifies specific amino acid residues critical for ligand binding. nih.gov |

| GTPγS Binding Assays | Agonist-stimulated G-protein activation | Functionally confirms the antagonist nature of the compound by measuring its ability to block agonist-induced G-protein coupling. nih.gov |

| cAMP Accumulation Assays | Inhibition of cAMP formation | Functionally characterizes antagonism at Gi-coupled receptors like A1 and A3 by measuring the blockade of agonist effects. nih.govpnas.org |

Role of Adenosine Metabolism in Modulating Antagonist Activity in Biological Systems

The effectiveness of this compound in a biological system is not solely dependent on its intrinsic affinity for the receptors. It is also profoundly influenced by the local concentration of the endogenous agonist, adenosine, which is tightly regulated by a complex metabolic network.

Detailed Research Findings: Extracellular adenosine is primarily generated through the dephosphorylation of released ATP, a process catalyzed by ectonucleotidases such as CD39 (which converts ATP/ADP to AMP) and CD73 (which converts AMP to adenosine). frontiersin.org Under conditions of metabolic stress, such as hypoxia or inflammation, extracellular ATP levels rise, leading to a surge in local adenosine concentrations, which can increase by up to 100-fold. mdpi.com This dramatic increase in the endogenous agonist creates a highly competitive environment for any antagonist. The efficacy of this compound in such a scenario will depend on its concentration and its affinity relative to that of adenosine for the A1 and A3 receptors.

The activity of the antagonist can also be modulated by enzymes that clear adenosine from the extracellular space. Adenosine deaminase (ADA) is a key enzyme that converts adenosine to inosine, thereby terminating its signaling. physiology.org Interestingly, ADA can also function as an ectoenzyme that binds directly to cell surface proteins, including the A1 receptor. nih.gov This physical association has been shown to enhance agonist affinity for the A1 receptor, a mechanism that could potentially alter the potency of an A1/A3 antagonist. nih.gov Therefore, the expression levels and activity of enzymes like CD73 and ADA in a specific tissue microenvironment are critical variables that can modulate the observed activity of this compound.

Cross-Talk with Other Purinergic Signaling Pathways in Research Context

The purinergic signaling system is composed of two main branches: adenosine-mediated signaling through P1 (A1, A2A, A2B, A3) receptors and nucleotide-mediated signaling through P2 (P2X and P2Y) receptors. These pathways are intricately linked, and the biological response to an A1/A3 antagonist can be influenced by concurrent signaling through P2 receptors.

Detailed Research Findings: A1 and A3 receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. nih.govunife.it In contrast, P2 receptors are a diverse family with varied signaling outputs; for example, P2Y1, P2Y2, and P2Y6 receptors are often coupled to Gq proteins, leading to the activation of phospholipase C, while P2Y11 couples to both Gs and Gq. This divergence in signaling pathways creates a potential for complex cross-talk.

A significant mechanism for this cross-talk is receptor heterodimerization. Evidence suggests that adenosine receptors can form complexes with other GPCRs, including P2Y receptors. nih.gov Specifically, the A1 receptor has been shown to interact with the P2Y1 receptor. nih.gov In microglia, A3 receptors reportedly interact with P2Y12 receptors to coordinate cellular migration explorationpub.com. In a research context where cells are exposed to both adenosine and ATP (which is common following cell injury), the activation of P2Y receptors can initiate signaling cascades that modulate the cellular state, thereby influencing the ultimate outcome of A1/A3 receptor blockade.

Furthermore, some chemical scaffolds may exhibit activity at multiple purinergic targets. For instance, certain 2-aminothiazole (B372263) derivatives, which are structurally related to the presumed scaffold of this compound, have been identified as P2Y1 receptor antagonists researchgate.net. This raises the possibility of polypharmacology, where the compound may engage other purinergic receptors, leading to a biological effect that is not solely attributable to A1/A3 antagonism. Understanding this potential for cross-talk is essential for accurately interpreting experimental results. nih.gov

Future Directions and Research Opportunities for A1/a3 Adenosine Receptor Antagonist 2

Development of Next-Generation A1/A3 Adenosine (B11128) Receptor Antagonists with Enhanced Selectivity or Optimized Kinetic Profiles

The quest for next-generation A1/A3 adenosine receptor antagonists is driven by the need for compounds with superior selectivity and finely tuned kinetic profiles. While dual A1/A3 antagonists hold promise, achieving selectivity against the highly homologous A2A and A2B receptors remains a significant challenge due to the conserved nature of the orthosteric binding site. researchgate.net

Recent research has identified novel scaffolds, such as pyrazolo[3,4-c]pyridines and 7-amino-pyrazolo[3,4-d]pyridazines, that exhibit nanomolar affinity for both A1 and A3 receptors. acs.orgacs.orgnih.govchemrxiv.org For instance, the compound A17, a 3-phenyl-5-cyano-7-(trimethoxyphenylamino)-pyrazolo[3,4-c]pyridine, demonstrates high affinity and a long residence time at both A1 and A3 receptors. acs.orgnih.gov This extended residence time, characterized by a slow dissociation rate, could translate to more sustained therapeutic effects. chemrxiv.org

Furthermore, molecular simplification strategies are being employed to design new A1/A3 antagonists. cam.ac.uk This approach has yielded compounds like the A1/A3 mixed antagonist 3b and the selective A3R antagonist 5c, highlighting the potential for developing ligands with tailored selectivity profiles. cam.ac.uk The optimization of these novel chemical series, guided by structure-activity relationship (SAR) studies and computational modeling, is a key area for future research. acs.orgnih.govcam.ac.ukuoa.gr

Table 1: Examples of Recently Developed A1/A3 Adenosine Receptor Antagonists

| Compound | Scaffold | Affinity (pKi/pKb) | Key Features |

| A17 | Pyrazolo[3,4-c]pyridine | A1R: Kd = 5.62 nM; A3R: Kd = 13.5 nM chemrxiv.org | High affinity, long residence time at both A1 and A3 receptors. acs.orgnih.govchemrxiv.org |

| 10b | 7-Amino-pyrazolo[3,4-d]pyridazine | A1R: pKi = 7.95; A3R: pKi = 7.89 acs.orgnih.gov | High affinity for A1 and A3 receptors. acs.orgnih.gov |

| 3b | Pyrazolo[1′,5′:1,6]pyrimido [4,5-d]pyridazin-4(3H)-one derivative | A1R: pKi = 6.41; A3R: pKi = 6.29 cam.ac.uk | Mixed A1/A3 antagonist. cam.ac.uk |

| 5c | Pyrazolo[1′,5′:1,6]pyrimido [4,5-d]pyridazin-4(3H)-one derivative | A3R: pKi = 6.40 cam.ac.uk | Selective A3R antagonist. cam.ac.uk |

| 3q | 2-Aryl-9-H-6-morpholinopurine | Dual A1/A3 ligand diva-portal.org | Potential dual A1/A3 antagonist. diva-portal.org |

Exploration of Allosteric Modulation Strategies for A1/A3 Adenosine Receptors

Allosteric modulation represents a promising strategy to achieve greater selectivity and fine-tune receptor function. researchgate.netnih.gov Allosteric modulators bind to a site topographically distinct from the orthosteric site, leading to changes in the affinity or efficacy of the endogenous ligand, adenosine. researchgate.netnih.gov This approach offers the potential for increased subtype selectivity, as allosteric sites are generally less conserved across receptor subtypes than orthosteric sites. unife.it

For the A1 adenosine receptor, several allosteric enhancers have been identified, including PD 81,723 and TRR469. unife.itnih.gov These modulators can potentiate the effects of endogenous adenosine, which is particularly relevant in pathological conditions where adenosine levels are elevated. unife.it The development of allosteric modulators for the A3 receptor is also an active area of research, with compounds like LUF6000 showing promise in enhancing agonist action without affecting basal receptor activity. nih.gov

Future research will likely focus on the discovery and characterization of novel allosteric modulators for both A1 and A3 receptors. nih.gov A deeper understanding of the structural basis of allosteric binding and the mechanisms of cooperativity will be crucial for the rational design of next-generation allosteric ligands with optimized pharmacological profiles. nih.gov

Investigation of A1/A3 Antagonist Roles in Novel Preclinical Disease Models

The therapeutic potential of A1 and A3 receptor antagonists is being explored in a growing number of preclinical disease models. frontiersin.orge-century.us A3 receptor antagonists, for example, are being investigated for the treatment of glaucoma, asthma, and certain types of cancer. nih.govresearchgate.netarvojournals.orgcam.ac.uk The overexpression of A3 receptors in various cancer cells makes this receptor an attractive target for anti-cancer therapies. nih.gov

In the context of allergic diseases, the selective A3 receptor antagonist SSR161421 has been shown to inhibit antigen-induced responses in allergic sheep models, suggesting a role for A3 antagonists in asthma. oatext.com Furthermore, A1 receptor antagonists are being evaluated for their potential in treating neurodegenerative diseases like Alzheimer's disease and for their kidney-protecting properties. diva-portal.orgresearchgate.net

Future research should expand the investigation of A1/A3 antagonists into a wider range of preclinical models that more closely mimic human diseases. frontiersin.org This includes chronic models of disease where endpoints such as tissue remodeling and long-term functional outcomes are assessed. frontiersin.org Such studies will be critical for validating the therapeutic potential of these antagonists and for identifying new disease indications.

Addressing Species Differences in Adenosine Receptor Pharmacology for Translational Research

A significant challenge in the development of adenosine receptor ligands is the marked species differences in their pharmacology. nih.govnih.gov The amino acid sequence of the A3 adenosine receptor, in particular, shows significant divergence between species, with as little as 70% identity between rodents and primates. researchgate.netnih.gov This can lead to dramatic variations in ligand affinity and efficacy, with some compounds acting as agonists in one species and antagonists in another. nih.gov

For instance, many heterocyclic antagonists that are potent at the human A3 receptor are inactive or weakly active at the rat and mouse A3 receptors. nih.gov Similarly, the positive allosteric modulator LUF6000 is active at human, rabbit, and dog A3 receptors but not in rodents. nih.gov These species-dependent differences can significantly impede the translation of preclinical findings to clinical applications. nih.govreprocell.com

To overcome this hurdle, it is crucial to conduct comprehensive pharmacological evaluations of new A1/A3 antagonists across multiple species, including those that more closely resemble human pharmacology, such as the sheep model for the A3 receptor. oatext.comnih.gov Furthermore, the use of human-based in vitro systems and a deeper understanding of the structural basis for these species differences will be essential for the successful development of A1/A3 antagonists for clinical use. reprocell.com

Q & A

Q. What are the standard experimental protocols for assessing A1/A3 AR antagonist 2 activity in vitro?

- Methodological Answer: In vitro assays typically involve competitive binding experiments using radioligands (e.g., [³H]-DPCPX for A1 receptors) to measure antagonist affinity (Ki values). Dose-response curves are generated using isolated cell lines (e.g., HEK-293 cells expressing human A1/A3 receptors), with cAMP accumulation as a functional readout. Ensure proper controls, including vehicle-only and agonist-only conditions. Data normalization to baseline cAMP levels is critical for reproducibility .

Q. How do researchers validate the specificity of this compound across adenosine receptor subtypes?

- Methodological Answer: Cross-reactivity is tested via parallel assays against A2A and A2B receptors using subtype-specific agonists (e.g., CGS-21680 for A2A) and antagonists. Radioligand displacement assays with subtype-selective inhibitors (e.g., PSB-603 for A3) help confirm selectivity. Computational modeling (e.g., molecular docking) can predict binding affinities, but empirical validation via functional assays is mandatory .

Q. What statistical methods are recommended for analyzing dose-response data in antagonist studies?

- Methodological Answer: Nonlinear regression analysis (e.g., GraphPad Prism) is used to calculate EC₅₀/IC₅₀ values. For comparative studies, two-way ANOVA with post-hoc tests (e.g., Tukey’s) accounts for multiple comparisons. Bootstrap resampling may address variability in small-sample datasets. Report confidence intervals and effect sizes to enhance reproducibility .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo models for this compound be resolved?

- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or tissue-specific receptor distribution. Conduct PK/PD studies to correlate plasma concentrations with target engagement. Use transgenic animal models (e.g., A1/A3 receptor knockouts) to isolate mechanisms. Cross-validate findings with ex vivo tissue assays (e.g., receptor autoradiography) .

Q. What strategies address inconsistent antagonist efficacy in disease models (e.g., neuroinflammation vs. ischemia)?

- Methodological Answer: Context-dependent efficacy may reflect differential receptor coupling (e.g., G-protein vs. β-arrestin pathways). Employ biased signaling assays (e.g., BRET/FRET) to quantify pathway-specific effects. Integrate transcriptomic data (e.g., RNA-seq) to identify disease-specific receptor interactomes. Systematic reviews/meta-analyses of preclinical studies can highlight confounding variables (e.g., dosing regimens) .

Q. How should researchers design experiments to investigate synergistic effects of this compound with other therapeutics?

- Methodological Answer: Use factorial design experiments to test combinatorial effects (e.g., with anti-inflammatory agents). Calculate combination indices (e.g., Chou-Talalay method) to classify synergism/additivity/antagonism. Include isobolographic analysis for dose-reduction potential. Validate findings in co-culture systems (e.g., neuron-microglia models) to mimic physiological complexity .

Data Interpretation & Reporting